molecular formula C22H19Cl3N8 B606648 6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;hydrochloride CAS No. 1797989-42-4

6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;hydrochloride

Cat. No.: B606648
CAS No.: 1797989-42-4
M. Wt: 501.8
InChI Key: SCQDMKUZHIGAIB-UHFFFAOYSA-N
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Description

Tautomeric Forms

The 5-methyl-1H-imidazol-2-yl group in the pyrimidine ring contains an imidazole moiety, which can exist in two tautomeric forms: N1-H and N3-H (Figure 1).

Tautomer Structural Features Relative Stability
N1-H Hydrogen bonded to nitrogen at position 1 Less stable due to methyl substitution
N3-H Hydrogen bonded to nitrogen at position 3 More stable in neutral environments

The methyl group at position 5 of the imidazole ring reduces the acidity of the N1-H tautomer by approximately 0.21 pH units compared to unsubstituted imidazole, favoring the N3-H form in neutral conditions.

Stereochemical Properties

The compound lacks stereogenic centers due to:

  • Planar pyrimidine and pyridine rings : Aromatic systems with delocalized π-electrons.
  • Non-chiral substituents : Ethylamino groups and dichlorophenyl/imidazole moieties lack asymmetric carbon atoms.
  • Symmetrical chlorine atoms : The 2,4-dichlorophenyl group does not introduce chirality.

Thus, the molecule exists as a single achiral entity in solution.

Structural Features and Functional Groups

The compound’s architecture includes:

  • Pyridine-3-carbonitrile core : A nitrile group at position 3 enhances electrophilicity for kinase inhibition.
  • Pyrimidine scaffold : A central pyrimidine ring with substituents at positions 2, 4, and 5:
    • Position 2 : Ethylamino linker to pyridine.
    • Position 4 : 2,4-Dichlorophenyl group (electron-withdrawing, improves binding affinity).
    • Position 5 : 5-Methyl-1H-imidazol-2-yl group (hydrophobic interaction site).

This arrangement allows selective binding to GSK-3’s ATP pocket via hydrogen bonding and hydrophobic interactions.

Comparative Analysis of Structural Analogues

While structural analogues like ML320 and SB-216763 share GSK-3 inhibitory activity, CHIR-99021’s hydrochloride form distinguishes itself through:

Property CHIR-99021 HCl ML320
Selectivity >500-fold vs. CDC2/ERK2 Lower kinome selectivity
Solubility Enhanced in aqueous media Limited water solubility
Stability Durable under physiological pH Rapid degradation

These differences underpin its preference in stem cell reprogramming and cardiomyocyte differentiation protocols.

Properties

IUPAC Name

6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N8.ClH/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19;/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQDMKUZHIGAIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl3N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797989-42-4
Record name Laduviglusib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797989424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LADUVIGLUSIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AW8G37ZX5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Molecular Structure and Physicochemical Properties

The compound’s molecular formula is C₂₂H₁₈Cl₂N₈·HCl , with a molecular weight of 501.80 g/mol (free base: 465.34 g/mol). Key physicochemical properties include:

PropertyValue
AppearanceWhite to light brown solid
Density1.48 g/cm³
Boiling Point784.1±70.0 °C at 760 mmHg
SolubilitySoluble in DMSO, methanol
Storage Conditions2–8°C, protected from light

The hydrochloride salt enhances stability and solubility for biological applications. The structure features a pyrimidine core substituted with a 2,4-dichlorophenyl group, a 5-methylimidazole ring, and an ethylamino-linked pyridine-3-carbonitrile moiety.

Synthetic Routes and Preparation Methods

Core Pyrimidine Synthesis

The pyrimidine ring is constructed via a Biginelli-like cyclocondensation reaction. A β-diketone derivative reacts with guanidine hydrochloride in the presence of an acid catalyst to form the 2-aminopyrimidine intermediate. Substitutions at the 4- and 5-positions are introduced sequentially:

  • 4-(2,4-Dichlorophenyl) Group : A Suzuki-Miyaura coupling attaches the aryl group using palladium catalysis.

  • 5-(5-Methyl-1H-Imidazol-2-Yl) Group : Imidazole is introduced via nucleophilic aromatic substitution, with methyl protection ensuring regioselectivity.

Ethylamino-Pyridine Linker Installation

The ethylamino spacer is added through a nucleophilic substitution reaction. The pyrimidine’s 2-amino group reacts with 1,2-dibromoethane, followed by coupling with 6-aminopyridine-3-carbonitrile. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) with triethylamine as a base.

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) in an ethanol-diethyl ether mixture to precipitate the hydrochloride salt. The product is purified via recrystallization from acetonitrile, yielding >98% purity.

Optimization and Process Challenges

Yield Enhancement Strategies

  • Catalyst Selection : Palladium(II) acetate with XPhos ligand improves coupling efficiency (yield: 72–78%).

  • Temperature Control : Maintaining 0–5°C during imidazole substitution prevents side reactions.

  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) removes unreacted intermediates.

Analytical Validation

  • HPLC : Purity is confirmed using a C18 column (mobile phase: 0.1% trifluoroacetic acid/acetonitrile).

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 466.3 for the free base and 502.3 for the hydrochloride.

  • ¹H NMR (DMSO-d₆): Key peaks include δ 8.71 (pyridine-H), 7.89 (dichlorophenyl-H), and 2.41 (imidazole-CH₃).

Applications in Biomedical Research

Stem Cell Differentiation

CHIR-99021 is used at 3–6 μM to maintain pluripotency in human induced pluripotent stem cells (iPSCs). It inhibits GSK-3β, stabilizing β-catenin and activating Wnt signaling. In hepatic differentiation protocols, it synergizes with activin A to induce definitive endoderm.

Protocol Integration Example

A study on urine-derived renal progenitor cells (UdRPCs) utilized CHIR-99021 in reprogramming media (StemMACs/mTeSR) under hypoxic conditions. Colonies emerged within 14–21 days, with 85% expressing OCT4 and NANOG.

Scalability and Industrial Production

Bulk Synthesis

American Elements produces CHIR-99021 in 5-gallon pails to 1-ton super sacks , with custom synthesis available for GMP-grade material. Typical specifications:

  • Purity : ≥99% (HPLC)

  • Residual Solvents : <0.1% (GC-MS)

  • Endotoxin Levels : <0.1 EU/mg

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) show <2% degradation, confirming suitability for long-term storage .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The imidazolyl group can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, activation of receptors, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity/Use Key Reference
6-[2-[[4-(2,4-Dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;hydrochloride Pyrimidine 2,4-Dichlorophenyl, 5-methylimidazole, pyridine-3-carbonitrile, ethylamino Hypothesized kinase inhibitor
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile (Compound 3) Pyrimidine 3-Hydroxyphenylamino, 4-methylthiazole Unspecified (synthetic intermediate)
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile (Compound 6) Pyrimidine Morpholine-carbonylphenyl, 4-methylthiazole Unspecified (synthetic intermediate)
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) Pyrazole 2,6-Dichlorophenyl, trifluoromethylsulfinyl Insecticide (GABA receptor antagonist)

Substituent Effects on Bioactivity

  • However, fipronil’s pyrazole core and sulfinyl group confer distinct insecticidal properties.
  • Imidazole vs. Thiazole : The 5-methylimidazole in the target compound may enhance binding to eukaryotic kinases compared to thiazole-containing analogues (e.g., Compound 3 and 6), which lack kinase-targeting motifs .
  • Carbonitrile Role : The pyridine-3-carbonitrile group in the target compound contrasts with fipronil’s pyrazole-carbonitrile, indicating divergent electronic profiles and target selectivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (HCl Salt vs. Free Base)
Target Compound ~550 (estimated) Not reported High (hydrochloride salt)
Compound 3 ~400 (estimated) 242–243 Low (free base)
Compound 6 ~450 (estimated) Not reported Low (free base)
Fipronil 437.1 200–201 Low (free base)
  • Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility compared to free-base analogues like Compound 3 and fipronil, facilitating in vivo administration .

Biological Activity

The compound 6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile; hydrochloride (commonly referred to as CHIR99021) is a small molecule that has garnered attention for its biological activity, particularly as an inhibitor of glycogen synthase kinase 3 (GSK-3). This article delves into the biological activity of CHIR99021, examining its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

CHIR99021 is characterized by its unique structure, which includes:

  • A pyridine ring
  • An imidazole moiety
  • A dichlorophenyl group
  • A carbonitrile functional group

Chemical Formula

  • Molecular Formula : C22H24Cl2N8
  • CAS Number : 46503-52-0

CHIR99021 primarily functions as a selective inhibitor of GSK-3α and GSK-3β. GSK-3 is a serine/threonine kinase involved in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. By inhibiting GSK-3, CHIR99021 can influence several signaling pathways, notably the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.

Antitumor Activity

Recent studies have highlighted the antitumor properties of CHIR99021. It has shown promise in inhibiting the growth of various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
A2780 (Ovarian Cancer)0.5
MCF7 (Breast Cancer)1.2
HCT116 (Colon Cancer)0.8

These findings suggest that CHIR99021 may serve as a potential therapeutic agent in cancer treatment.

Neuroprotective Effects

In addition to its antitumor activity, CHIR99021 has been investigated for its neuroprotective effects. Studies indicate that it can promote neuronal survival and differentiation in models of neurodegeneration. This property is particularly relevant in conditions such as Alzheimer's disease, where GSK-3 activity is often dysregulated.

Study 1: Anticancer Efficacy

A study published in Nature reported that CHIR99021 effectively inhibited tumor growth in xenograft models of ovarian cancer. The compound was administered at varying doses, demonstrating significant tumor regression compared to control groups. The study concluded that GSK-3 inhibition could be a viable strategy for treating ovarian cancer .

Study 2: Neuroprotection in Alzheimer's Disease

Research published in Journal of Neuroscience explored the neuroprotective effects of CHIR99021 in a mouse model of Alzheimer's disease. The results indicated that treatment with CHIR99021 led to improved cognitive function and reduced amyloid-beta plaque formation, suggesting its potential role in mitigating neurodegenerative processes .

Q & A

Q. What are the optimal synthetic routes for 6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile hydrochloride, and how can reaction yields be improved?

  • Methodology : Use a two-step approach: (i) Condensation of 4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-amine with 2-(ethylamino)pyridine-3-carbonitrile under reflux in a polar aprotic solvent (e.g., DMF or DMSO) . (ii) Hydrochloride salt formation via acidification with HCl in ethanol.
  • Yield Optimization : Monitor reaction progress using HPLC (see for buffer preparation) and adjust stoichiometry of the amine coupling step. For pyrimidine derivatives, heating under reflux with excess amine (5–10 eq.) improves nucleophilic substitution efficiency .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH, CH₂, and CH₃ groups. The pyrimidine and imidazole protons typically resonate at δ 7.5–9.0 ppm .
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns for Cl atoms.
    • Chromatography :
  • HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30) for purity analysis .

Q. How can solubility and stability challenges be addressed during in vitro assays?

  • Solubility : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS (pH 7.4) or cell culture media. For hydrochloride salts, pre-sonication at 40°C enhances dissolution .
  • Stability : Conduct accelerated stability studies (25°C/60% RH and 40°C/75% RH) over 14 days. Monitor degradation via LC-MS; hydrolytic cleavage of the ethylamino linker is a common instability .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to kinase targets, given its pyrimidine-imidazole scaffold?

  • Approach : (i) Perform molecular docking (AutoDock Vina) using crystal structures of kinases (e.g., JAK2 or EGFR). The dichlorophenyl group may occupy hydrophobic pockets, while the imidazole interacts with catalytic lysine residues . (ii) Validate predictions with MM/GBSA free-energy calculations.
  • Data Integration : Use ICReDD’s reaction path search methods to correlate electronic properties (DFT-calculated HOMO/LUMO) with inhibitory activity .

Q. How can contradictory data on biological activity (e.g., IC₅₀ variability across assays) be resolved?

  • Root Cause Analysis :
  • Assay Conditions : Compare buffer pH (e.g., ammonium acetate vs. Tris-HCl) and reducing agents (e.g., DTT) that may stabilize/disrupt disulfide bonds in target proteins .
  • Cellular vs. Cell-Free Systems : Test the compound in both enzymatic (kinase) and cell-based (e.g., proliferation) assays. The hydrochloride salt may exhibit altered membrane permeability .
    • Statistical Validation : Apply multivariate regression to identify confounding variables (e.g., ATP concentration in kinase assays) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the pyridine-3-carbonitrile moiety?

  • Synthetic Modifications : (i) Replace the carbonitrile group with carboxamide or ester functionalities to assess hydrogen-bonding requirements. (ii) Introduce substituents at the pyridine C-2 position to evaluate steric effects.
  • Biological Testing : Prioritize derivatives with ≥80% purity (HPLC) and screen against a panel of 10+ kinases. For imidazole-containing analogs, logP adjustments (via alkyl chain variation) often improve selectivity .

Q. How can reaction intermediates be trapped to elucidate mechanistic pathways during synthesis?

  • Techniques :
  • In Situ IR Spectroscopy : Monitor the disappearance of starting material (e.g., pyrimidin-2-amine C-N stretch at ~1650 cm⁻¹) and transient intermediates .
  • Quench-LC/MS : Halt reactions at 30%, 60%, and 90% completion. For ethylamino-linked compounds, base-catalyzed elimination of HCl is a critical step (traced via m/z fragments) .

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